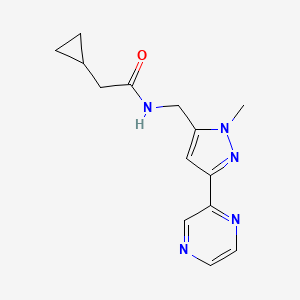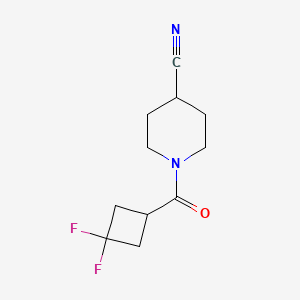
2-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has led to the synthesis and characterization of pyrazole-acetamide derivatives, which were further utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been examined for their antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing compounds with significant antioxidant properties (Chkirate et al., 2019).
Antifungal Activity
Another study focused on the synthesis of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which exhibited activity against Candida albicans, suggesting their potential in antifungal applications (Maruoka et al., 2008).
Synthesis of Spirocyclopropane Anellated Heterocycles
Further research has delved into the synthesis of spirocyclopropane anellated heterocyclic carboxylates, highlighting a method for constructing various spirocyclopropane anellated heterocycles, which could have broad implications in the development of novel compounds with unique structural features (Meijere et al., 1989).
Antimicrobial Agents
A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety demonstrated potential antimicrobial agents via a versatile, readily accessible intermediate. This research underscores the utility of incorporating specific functional groups into heterocyclic compounds to enhance their antimicrobial efficacy (Darwish et al., 2014).
Synthesis of 4-Halomethyl-2(5H)-Furanones
The development of a CuX(2)-mediated cyclization reaction for cyclopropylideneacetic acids and esters, leading to the synthesis of 4-halomethyl-2(5H)-furanones, showcases the innovative methodologies in synthesizing compounds that could have diverse chemical and biological applications (Huang & Zhou, 2002).
Propriétés
IUPAC Name |
2-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-11(8-17-14(20)6-10-2-3-10)7-12(18-19)13-9-15-4-5-16-13/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKYAQEYCZFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)


![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)

